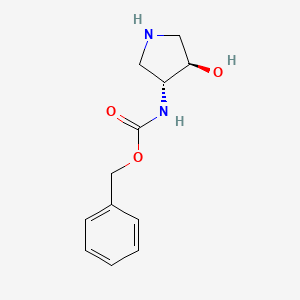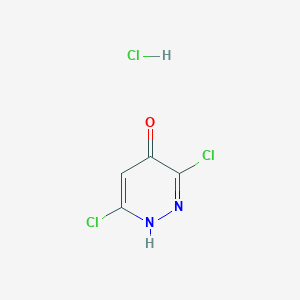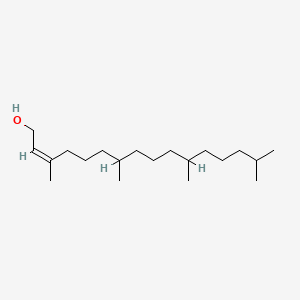
Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate
説明
Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate is a useful research compound. Its molecular formula is C36H30Cl2O6P2Pt and its molecular weight is 886.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis using Recombinant Escherichia coli : Yamamoto, Matsuyama, and Kobayashi (2002) reported the synthesis of ECHB using whole recombinant cells of Escherichia coli expressing a secondary alcohol dehydrogenase of Candida parapsilosis, achieving a high yield of ECHB without the addition of NADH to the reaction mixture (Hiroaki Yamamoto, A. Matsuyama, & Yoshinori Kobayashi, 2002).
Microbial Asymmetric Reduction : Shimizu et al. (1990) described the synthesis of ECHB through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate with the NADPH-dependent aldehyde reductase of Sporobolomyces salmonicolor (S. Shimizu, M. Kataoka, A. Morishita, M. Katoh, T. Morikawa, T. Miyoshi, & H. Yamada, 1990).
Biosynthesis for Chiral Drug Production : Ye, Ouyang, and Ying (2011) reviewed the biosynthesis of ECHB, particularly its role as a precursor for chiral drugs like statins, highlighting the use of novel carbonyl reductases for industrial production with high enantiomeric excess (Q. Ye, P. Ouyang, & Hanjie Ying, 2011).
Production with Novel Alcohol Dehydrogenase : Zhang et al. (2016) discovered a novel NADH-dependent dehydrogenase in Lactobacillus curieae for efficient production of ECHB, demonstrating its potential for industrial applications due to its broad substrate specificity and high enantiomeric excess (Yiping Zhang, Hualei Wang, Lifeng Chen, Kai Wu, Jingli Xie, & D. Wei, 2016).
Enzymatic Approaches for Synthesis : You, Liu, and Zheng (2013) provided an overview of different synthetic strategies for ECHB, emphasizing enzymatic approaches using various biocatalysts like halohydrin dehalogenase and carbonyl reductase (Zhongyu You, Zhi‐Qiang Liu, & Yuguo Zheng, 2013).
特性
IUPAC Name |
platinum(2+);triphenyl phosphite;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTQKSXHYXAVTI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Cl-].[Cl-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2O6P2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608496 | |
| Record name | Platinum(2+) chloride--triphenyl phosphite (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
886.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30053-58-8 | |
| Record name | Platinum(2+) chloride--triphenyl phosphite (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate](/img/structure/B7947691.png)
![5-Fluoro-thiazolo[5,4-b]pyridin-2-ol](/img/structure/B7947700.png)
![5-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B7947707.png)


